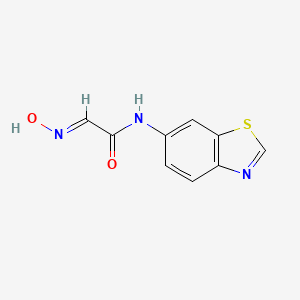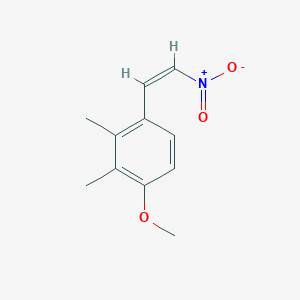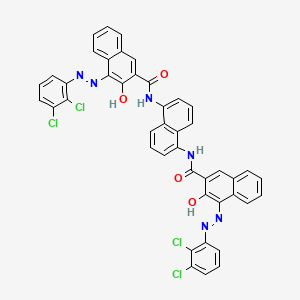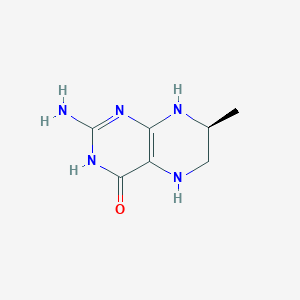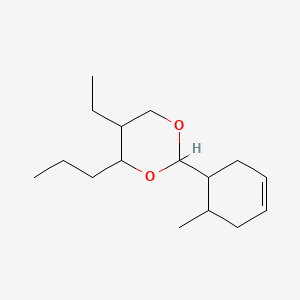
Methylnitroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylnitroanthracene is an organic compound belonging to the class of nitroanthracenes. It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to the anthracene core. The compound is known for its distinct chemical properties and has been studied for various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylnitroanthracene can be synthesized through nitration of methyl-substituted anthracene. One common method involves the reaction of anthracene with nitric acid in the presence of acetic acid. The reaction is typically carried out at controlled temperatures to avoid over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Methylnitroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, leading to further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid are used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products:
Oxidation: Formation of anthraquinones.
Reduction: Formation of aminoanthracenes.
Substitution: Formation of halogenated anthracenes.
Wissenschaftliche Forschungsanwendungen
Methylnitroanthracene has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of methylnitroanthracene involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution also allows it to interact with different molecular pathways .
Vergleich Mit ähnlichen Verbindungen
9-Nitroanthracene: Similar in structure but lacks the methyl group.
10-Methyl-9-nitroanthracene: Another derivative with different substitution patterns.
Anthraquinone: A related compound with a quinone structure instead of a nitro group
Uniqueness: Methylnitroanthracene is unique due to the presence of both nitro and methyl groups, which confer distinct chemical reactivity and biological properties.
Eigenschaften
Molekularformel |
C15H11NO2 |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
2-methyl-1-nitroanthracene |
InChI |
InChI=1S/C15H11NO2/c1-10-6-7-13-8-11-4-2-3-5-12(11)9-14(13)15(10)16(17)18/h2-9H,1H3 |
InChI-Schlüssel |
KSPCWZHTFNYWBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


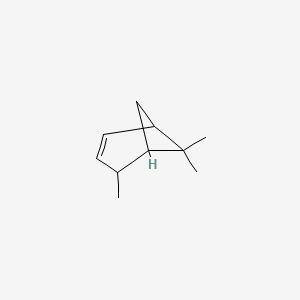
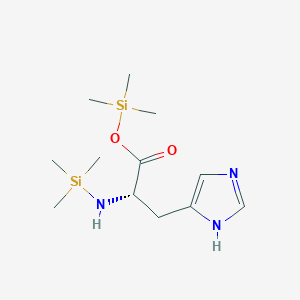
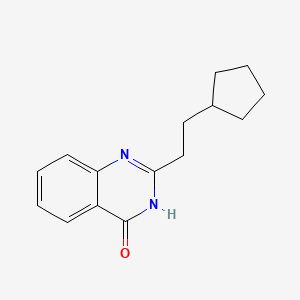
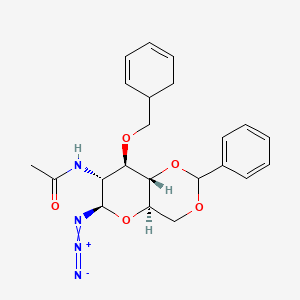
![2-Deoxy-D-[6-13C]glucose](/img/structure/B13805315.png)
![1H-[1,3]Diazepino[1,2-A][1,3]diazepine](/img/structure/B13805323.png)
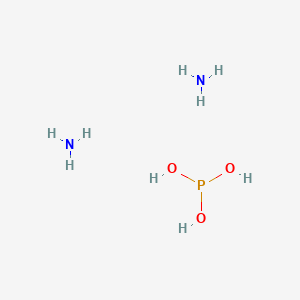
![7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13805332.png)
